(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline
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Overview
Description
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline is a complex organic compound that features a benzimidazole moiety, a brominated chromene core, and a fluorinated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline typically involves multi-step organic reactions. One common approach includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate aldehyde. The chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions. The final step involves the coupling of the benzimidazole and chromene intermediates with 3-fluoroaniline under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the chromene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole-chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its anticancer properties, particularly in inhibiting tubulin polymerization.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule assembly and inducing apoptosis in cancer cells . The compound may also interact with other cellular pathways, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-benzo[d]imidazol-2-yl))-3-(3H-imidazo[4,5-b]pyridin-2-yl): These compounds also exhibit anticancer properties by inhibiting tubulin polymerization.
2-chloro-quinoline-3-benzimidazole derivatives: Known for their antitumor activities through modulation of cell cycle arrest and apoptotic responses.
Uniqueness
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline is unique due to its specific combination of a benzimidazole moiety, a brominated chromene core, and a fluorinated aniline group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications.
Biological Activity
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline, also known by its CAS number 313233-03-3, is a complex organic compound with notable biological activities. This compound belongs to the class of Schiff bases, which are known for their diverse range of biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into the synthesis, characterization, and biological activity of this compound based on available literature.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H14BrFN3O. The synthesis typically involves the reaction of salicylaldehyde derivatives with anilines to form imine linkages characteristic of Schiff bases. The process can yield up to 94% efficiency and is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole hybrids have shown promising results against various cancer cell lines, including non-small cell lung cancer (A549), glioblastoma (U-87 MG), and breast cancer (MCF7). These compounds demonstrated lower IC50 values compared to standard treatments like cisplatin, indicating higher efficacy and selectivity towards cancer cells .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Compound 6b | U-87 MG | 7.9 | 142.3 |
Compound 6f | MCF7 | 10.6 | Not reported |
Cisplatin | U-87 MG | 28.3 | - |
The mechanism by which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of halogen atoms in its structure enhances its reactivity and potential pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds:
- Study on Triazole Hybrids : A recent investigation into ciprofloxacin-tethered triazole hybrids demonstrated significant anticancer activity, with some compounds exhibiting lower toxicity towards normal cells compared to standard chemotherapeutics .
- Benzimidazole Derivatives : Research on benzoxazepine derivatives indicated limited antimicrobial activity but notable cytotoxicity against selected solid tumor cell lines, suggesting that structural variations can lead to diverse biological outcomes .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(3-fluorophenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O/c23-14-8-9-20-13(10-14)11-17(21-26-18-6-1-2-7-19(18)27-21)22(28-20)25-16-5-3-4-15(24)12-16/h1-12H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPCCQRIZYMGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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